Cas no 550346-18-4 (2-Acetamido-3-fluorobenzoic acid)
2-Acetamido-3-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamido-3-fluorobenzoic acid
- BENZOIC ACID,2-(ACETYLAMINO)-3-FLUORO
- BUTTPARK 89 7-37
- CTK5A2927
- N-Acetyl-3-fluoroanthranilic acid
- MFCD03094569
- Benzoic acid, 2-(acetylamino)-3-fluoro- (9CI)
- CS-0277100
- A19949
- AKOS005063955
- 2-acetamido-3-fluorobenzoic acid, AldrichCPR
- AC-3870
- 550346-18-4
- DTXSID70372185
- EN300-196095
- FT-0659313
- DB-071933
- 2-Acetamido-3-fluorobenzoicacid
-
- MDL: MFCD03094569
- Inchi: 1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
- InChI Key: CRYXMLONVFAWEC-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(=O)O)=C1NC(C)=O
Computed Properties
- Exact Mass: 197.04900
- Monoisotopic Mass: 197.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: nothing
Experimental Properties
- PSA: 66.40000
- LogP: 1.55530
2-Acetamido-3-fluorobenzoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Acetamido-3-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093988-10g |
2-Acetamido-3-fluorobenzoic acid |
550346-18-4 | 95% | 10g |
$490.50 | 2023-09-01 | |
| Apollo Scientific | PC9979-500mg |
2-Acetamido-3-fluorobenzoic acid |
550346-18-4 | 500mg |
£230.00 | 2025-02-22 | ||
| Apollo Scientific | PC9979-1g |
2-Acetamido-3-fluorobenzoic acid |
550346-18-4 | 1g |
£360.00 | 2025-02-22 | ||
| Chemenu | CM158158-10g |
2-Acetamido-3-fluorobenzoic acid |
550346-18-4 | 95% | 10g |
$421 | 2022-12-31 | |
| Enamine | EN300-196095-0.05g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 0.05g |
$323.0 | 2023-09-17 | ||
| Enamine | EN300-196095-0.1g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 0.1g |
$339.0 | 2023-09-17 | ||
| Enamine | EN300-196095-0.25g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 0.25g |
$354.0 | 2023-09-17 | ||
| Enamine | EN300-196095-0.5g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 0.5g |
$370.0 | 2023-09-17 | ||
| Enamine | EN300-196095-1.0g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 1g |
$624.0 | 2023-05-25 | ||
| Enamine | EN300-196095-2.5g |
2-acetamido-3-fluorobenzoic acid |
550346-18-4 | 2.5g |
$754.0 | 2023-09-17 |
2-Acetamido-3-fluorobenzoic acid Suppliers
2-Acetamido-3-fluorobenzoic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Acetamido-3-fluorobenzoic acid
2-Acetamido-3-fluorobenzoic Acid (CAS No. 550346-18-4): A Comprehensive Overview
The compound 2-Acetamido-3-fluorobenzoic Acid, identified by the CAS registry number 550346-18-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.
The molecular structure of 2-Acetamido-3-fluorobenzoic Acid consists of a benzoic acid backbone with an acetamido group at the 2-position and a fluorine atom at the 3-position. This arrangement imparts the molecule with distinct electronic and steric properties, which are crucial for its biological activity. The presence of the acetamido group introduces hydrogen bonding capabilities, while the fluorine atom enhances lipophilicity, making it a versatile compound for medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient production of 2-Acetamido-3-fluorobenzoic Acid. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. These methods not only improve yield but also ensure the scalability of production, which is essential for its potential use in pharmaceuticals.
In terms of biological activity, 2-Acetamido-3-fluorobenzoic Acid has demonstrated promising results in vitro and in vivo studies. It has been shown to exhibit anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. Additionally, recent studies have explored its potential as a lead compound for developing treatments against neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
The pharmacokinetic profile of 2-Acetamido-3-fluorobenzoic Acid is another area of active research. Studies have indicated that it has moderate bioavailability and favorable distribution characteristics, making it a viable candidate for oral administration. However, further research is required to fully understand its metabolism and excretion pathways.
In conclusion, 2-Acetamido-3-fluorobenzoic Acid (CAS No. 550346-18-4) represents a valuable compound with diverse applications in the field of medicinal chemistry. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a promising lead compound for future drug development efforts.
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